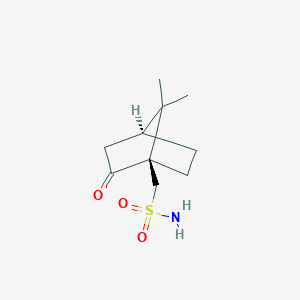
1,4,6-Tri-O-acétyl-2,3-O-carbonyl-α-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl groups, which make it a valuable tool in the study of carbohydrate chemistry and biology .
Applications De Recherche Scientifique
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.
Medicine: It is involved in the development of carbohydrate-based vaccines and therapeutics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .
Mécanisme D'action
The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.
2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative
Uniqueness
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .
Propriétés
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSWHGJPLCVAV-GCHJQGSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)


![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)





